Cas no 2228634-97-5 (tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate)

tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate
- tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
- 2228634-97-5
- EN300-1894966
-
- インチ: 1S/C15H27NO3/c1-15(2,3)19-14(17)16-9-5-7-12(10-16)6-4-8-13-11-18-13/h12-13H,4-11H2,1-3H3
- InChIKey: JXZPERQUTMEBBZ-UHFFFAOYSA-N
- ほほえんだ: O1CC1CCCC1CN(C(=O)OC(C)(C)C)CCC1
計算された属性
- せいみつぶんしりょう: 269.19909372g/mol
- どういたいしつりょう: 269.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 42.1Ų
tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894966-1.0g |
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate |
2228634-97-5 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1894966-0.05g |
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate |
2228634-97-5 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1894966-0.5g |
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate |
2228634-97-5 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1894966-2.5g |
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate |
2228634-97-5 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1894966-10.0g |
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate |
2228634-97-5 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1894966-0.25g |
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate |
2228634-97-5 | 0.25g |
$1432.0 | 2023-09-18 | ||
Enamine | EN300-1894966-10g |
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate |
2228634-97-5 | 10g |
$6697.0 | 2023-09-18 | ||
Enamine | EN300-1894966-0.1g |
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate |
2228634-97-5 | 0.1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1894966-5g |
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate |
2228634-97-5 | 5g |
$4517.0 | 2023-09-18 | ||
Enamine | EN300-1894966-1g |
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate |
2228634-97-5 | 1g |
$1557.0 | 2023-09-18 |
tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylateに関する追加情報
Research Brief on tert-Butyl 3-3-(Oxiran-2-yl)propylpiperidine-1-carboxylate (CAS: 2228634-97-5): Recent Advances and Applications
In recent years, the compound tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate (CAS: 2228634-97-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This epoxide-containing piperidine derivative serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. Its unique structural features, including the reactive oxirane ring and the tert-butoxycarbonyl (Boc)-protected piperidine moiety, make it a valuable building block for medicinal chemistry applications.
Recent studies have explored the synthetic utility of 2228634-97-5 in the preparation of potent protease inhibitors and modulators of G-protein-coupled receptors (GPCRs). A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of covalent inhibitors for SARS-CoV-2 main protease, where the oxirane ring undergoes nucleophilic opening by the catalytic cysteine residue, leading to irreversible enzyme inhibition. The Boc group in this context provides both steric protection during synthesis and facile deprotection for further functionalization.
Structural-activity relationship (SAR) studies utilizing 2228634-97-5 have revealed important insights into drug design strategies. The piperidine scaffold contributes to improved blood-brain barrier penetration, making derivatives of this compound particularly interesting for CNS-targeted therapies. Researchers at several pharmaceutical companies have incorporated this building block into candidates for Alzheimer's disease treatment, where preliminary animal studies showed enhanced cognitive function with reduced amyloid-beta plaque formation.
From a synthetic chemistry perspective, novel methodologies have been developed to optimize the production of 2228634-97-5. A 2024 study in Organic Process Research & Development reported a continuous flow chemistry approach that improved yield (82% vs traditional batch's 65%) while reducing hazardous waste generation. This advancement addresses both economic and environmental concerns in large-scale pharmaceutical manufacturing.
The compound's mechanism of biological action continues to be elucidated through cutting-edge techniques. Cryo-EM studies published in Nature Structural & Molecular Biology this year visualized the interaction between 2228634-97-5-derived inhibitors and their protein targets at near-atomic resolution. These structural insights are driving the design of next-generation therapeutics with improved selectivity and reduced off-target effects.
Looking forward, the applications of tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate appear poised for expansion. Current clinical trials include three phase I studies investigating derivatives as potential treatments for Parkinson's disease, drug-resistant bacterial infections, and certain cancers. The compound's versatility as a synthetic intermediate combined with its favorable pharmacokinetic properties suggests it will remain an important tool in medicinal chemistry for years to come.
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